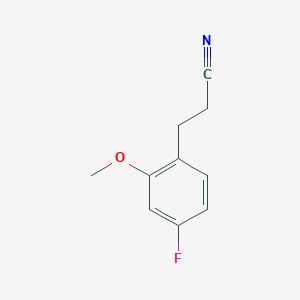
3-(4-Fluoro-2-methoxyphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H10FNO It is a derivative of propanenitrile, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)propanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-(4-Fluoro-2-methoxyphenyl)propanal
Reduction: 3-(4-Fluoro-2-methoxyphenyl)propanamine
Substitution: 3-(4-Amino-2-methoxyphenyl)propanenitrile
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Fluoro-4-methoxyphenyl)propanenitrile
- 3-(4-Methoxyphenyl)propanenitrile
- 3-(4-Fluorophenyl)propanenitrile
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)propanenitrile is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can significantly affect the compound’s chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group at the 2-position can enhance electron density on the phenyl ring, influencing its interactions with other molecules.
Eigenschaften
Molekularformel |
C10H10FNO |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
3-(4-fluoro-2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
CSMKHLHVQJTFJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
![rac-tert-butyl N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]carbamate](/img/structure/B13502403.png)









![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)

![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
